molecular formula C21H21N3O4S B2661468 N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-49-1

N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2661468
CAS No.: 688054-49-1
M. Wt: 411.48
InChI Key: USGBGXWPPRWQSI-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a quinazoline derivative characterized by a [1,3]dioxolo ring fused to the quinazoline core, a sulfanylidene (C=S) group at position 6, and a butanamide side chain substituted with a 4-methylbenzyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-4-6-14(7-5-13)11-22-19(25)3-2-8-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGBGXWPPRWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, introduction of the sulfanylidene group, and subsequent coupling with the butanamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The sulfanylidene group in the target compound may enhance electrophilicity compared to sulfanyl or hydroxyl analogs, influencing reactivity and target binding .
  • The [1,3]dioxolo ring increases rigidity and may improve metabolic stability compared to non-fused quinazolines .

Bioactivity and Molecular Networking

  • Bioactivity Clustering : highlights that structurally similar compounds cluster by bioactivity. The target’s sulfanylidene and dioxolo groups may align it with kinase or protease inhibitors, similar to other quinazolines, but distinct fragmentation patterns (e.g., C=S cleavage) could differentiate its mode of action .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound would likely show moderate similarity (~60–70%) to analogs like those in , primarily due to shared quinazoline cores but divergent substituents .

Computational Predictions

  • Docking Studies : AutoDock Vina () predicts that the sulfanylidene group could form strong hydrogen bonds with catalytic residues (e.g., in kinases or HDACs), while the dioxolo ring may enhance hydrophobic interactions. Comparatively, methoxy or halogen-substituted quinazolines () exhibit lower predicted binding affinities due to reduced electrophilicity .

Biological Activity

N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups. Its molecular formula is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 459.52 g/mol. The compound's structural features include:

PropertyValue
Molecular FormulaC23H25N3O4S
Molecular Weight459.52 g/mol
SMILESCc1ccc(CNC(CCCCCN(C(c(cc2OCOc2c2)c2N2)=O)C2=S)=O)cc1
LogP4.2723
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antitumor Activity : The compound has been identified as a potential inhibitor of tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
  • Antioxidant Properties : The presence of sulfur and oxygen within the compound's structure may contribute to its antioxidant capabilities, helping to mitigate oxidative stress in biological systems .
  • Enzyme Inhibition : Preliminary studies have shown that this compound could inhibit specific enzymes linked to cancer progression and inflammation, although further investigations are required to clarify these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : One study evaluated the cytotoxic effects of N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene...} on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, suggesting potential for development as a therapeutic agent against certain malignancies .
  • Mechanistic Insights : Another research effort focused on understanding the molecular pathways affected by this compound. It was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of N-[(4-methylphenyl)methyl]-4-{8-oxo-6-sulfanylidene...}:

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits specific enzymes linked to cancer

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis of structurally similar quinazolinone derivatives often involves multi-step reactions. For instance, thiol-containing intermediates (e.g., 6-sulfanylidene groups) can be generated via nucleophilic substitution using thiol reagents under alkaline conditions. Optimization may include adjusting reaction time, temperature (e.g., 60–80°C), and solvent systems (e.g., ethanol/water mixtures) to improve yields . Purification via recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate high-purity products .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, sulfanylidene protons at δ 4.1–4.3 ppm) and FT-IR to confirm functional groups (e.g., C=O stretching at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N, S) should match theoretical values within ±0.3% error . X-ray crystallography may resolve stereochemical ambiguities in the dioxolo-quinazolin core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or colorimetric protocols (e.g., ATPase activity via malachite green assay). For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative strains . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and selectivity for target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GABA receptors for anticonvulsant activity ). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns. Free energy calculations (MM-PBSA/GBSA) quantify interaction energies, prioritizing residues with ΔG < −5 kcal/mol .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Address this by:

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and metabolic stability using liver microsomes (human/rat) .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Mechanistic studies : Apply knockout animal models or siRNA silencing to confirm target engagement in vivo .

Q. How can environmental fate studies assess the compound’s ecological impact?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL :

  • Degradation kinetics : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor).
  • Toxicity : Conduct algal growth inhibition (OECD 201) and zebrafish embryo assays (FET) for LC₅₀ determination.

Q. What strategies improve synthetic scalability while minimizing hazardous byproducts?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with green alternatives (e.g., Cyrene™ or 2-MeTHF). Optimize catalytic steps (e.g., Pd/C for hydrogenation) to reduce metal residues. Use continuous flow reactors for exothermic reactions (e.g., cyclization steps) to enhance safety and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.